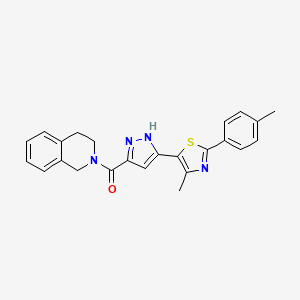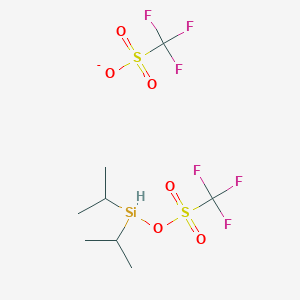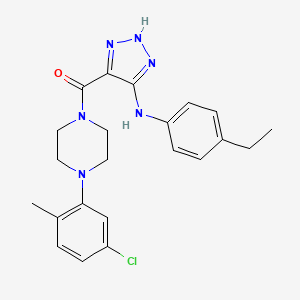![molecular formula C27H29N5O4 B14110022 5-{3-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14110022.png)
5-{3-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{3-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-4(5H)-one is a complex organic compound that features a pyrazolo[1,5-a]pyrazine core
Métodos De Preparación
The synthesis of 5-{3-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-4(5H)-one involves multiple steps. The synthetic route typically starts with the preparation of the pyrazolo[1,5-a]pyrazine core, followed by the introduction of the furan-2-ylcarbonyl and piperazin-1-yl groups. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity. Industrial production methods may include optimization of reaction conditions and scaling up the process to produce the compound in larger quantities .
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common Reagents and Conditions: Reagents such as acids, bases, and solvents like dichloromethane or ethanol are commonly used in these reactions. .
Aplicaciones Científicas De Investigación
5-{3-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-4(5H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties
Mecanismo De Acción
The mechanism of action of 5-{3-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar compounds include other pyrazolo[1,5-a]pyrazine derivatives with different substituents. These compounds may have similar core structures but differ in their functional groups, leading to variations in their properties and applications. The uniqueness of 5-{3-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-4(5H)-one lies in its specific combination of functional groups, which confer unique chemical and biological properties .
Propiedades
Fórmula molecular |
C27H29N5O4 |
|---|---|
Peso molecular |
487.5 g/mol |
Nombre IUPAC |
5-[3-[4-(furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl]-2-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrazin-4-one |
InChI |
InChI=1S/C27H29N5O4/c1-19(2)20-5-7-21(8-6-20)22-18-23-26(34)30(15-16-32(23)28-22)10-9-25(33)29-11-13-31(14-12-29)27(35)24-4-3-17-36-24/h3-8,15-19H,9-14H2,1-2H3 |
Clave InChI |
RVMRJFNEVPEBHC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CCC(=O)N4CCN(CC4)C(=O)C5=CC=CO5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-chlorophenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide](/img/structure/B14109939.png)



![3-phenyl-1-(3-(trifluoromethyl)benzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14109949.png)

![1-benzyl-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14109961.png)

![ethyl 4-({[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B14109978.png)
![3-[ethyl(hydroxy)phosphoryl]but-2-enoic acid](/img/structure/B14109984.png)
![2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide](/img/structure/B14109997.png)
![4-([1,1'-Biphenyl]-4-yl)pent-3-en-2-one](/img/structure/B14110015.png)
![(E)-3-(3-(1H-benzo[d]imidazol-2-yl)acryloyl)-4-phenylquinolin-2(1H)-one](/img/structure/B14110030.png)
![1-(4-chlorobenzyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14110032.png)
